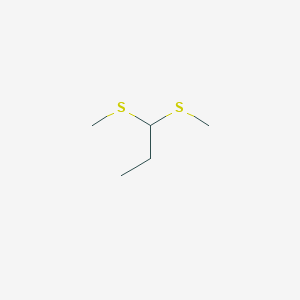
3-Ethyl-2,4-dithiapentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4-dithiapentane: is an organic compound with the molecular formula C5H12S2 and a molecular weight of 136.279 g/mol . It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is often studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dithiapentane typically involves the reaction of ethyl mercaptan with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and reagents is common to achieve efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4-dithiapentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original sulfide form.
Substitution: The sulfur atoms in this compound can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: The original sulfide form is regenerated during reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: 3-Ethyl-2,4-dithiapentane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur metabolism. It may also be used as a model compound to study the behavior of sulfur-containing molecules in biological systems .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its strong odor. It is commonly used to mimic the aroma of truffles in food products .
Mechanism of Action
The mechanism of action of 3-ethyl-2,4-dithiapentane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of sulfoxides and sulfones, which may further participate in biochemical pathways. The sulfur atoms in the compound can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparison with Similar Compounds
2,4-Dithiapentane:
1,3-Bis(methylthio)propane: This compound contains two sulfur atoms but has a different carbon backbone compared to 3-ethyl-2,4-dithiapentane.
Meso-4,6-Dimethyl-1,3-dithiane: This compound has a more complex structure with additional methyl groups and a cyclic backbone.
Uniqueness: this compound is unique due to the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .
Properties
CAS No. |
57093-94-4 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 |
InChI Key |
VKKDPAMHYXBCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


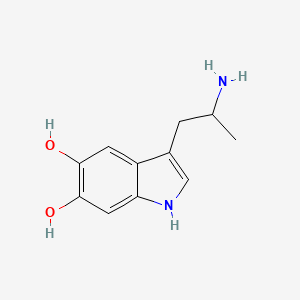
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
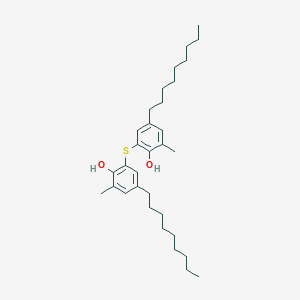
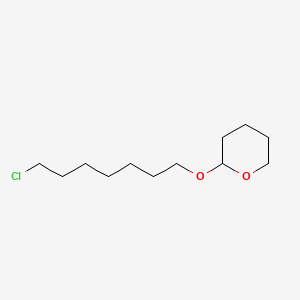
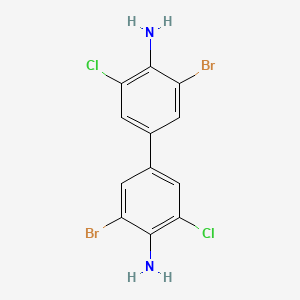


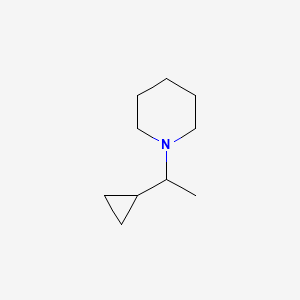
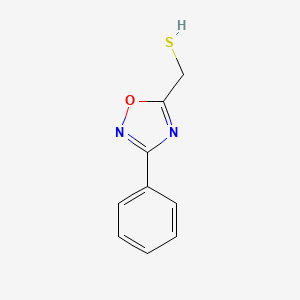

![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
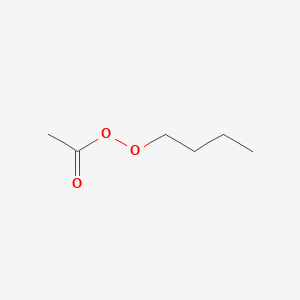
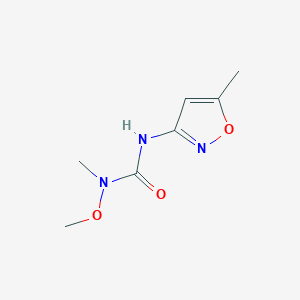
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
